molecular formula C19H16ClN3O2 B2837087 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide CAS No. 1798675-38-3

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide

Cat. No.: B2837087
CAS No.: 1798675-38-3
M. Wt: 353.81
InChI Key: FEWJNKAIKNCFFF-UHFFFAOYSA-N
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Description

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This benzamide derivative features a pyrimidine core, a privileged scaffold in drug discovery known for its ability to interact with a variety of biological targets. Compounds with similar structural motifs, particularly those containing substituted pyrimidine rings, have been investigated for a range of therapeutic applications . Preliminary research on analogous structures suggests potential for this compound to serve as a key intermediate or core structure in developing novel bioactive molecules. Its molecular architecture makes it a valuable candidate for structure-activity relationship (SAR) studies , particularly in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore interactions with enzyme targets such as kinases or fungal CYP51 , given the documented activity of related pyrimidine-based molecules. This product is intended for use in in vitro assays and high-throughput screening to identify new therapeutic leads. For Research Use Only - Not for diagnostic or therapeutic use. This product is not intended for use in humans.

Properties

IUPAC Name

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJNKAIKNCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxypyrimidine Core: The phenoxypyrimidine core can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

    Introduction of the Chloro Group: The chloro group is introduced by chlorination of the phenoxypyrimidine intermediate using reagents like thionyl chloride or phosphorus oxychloride.

    Formation of the Benzamide: The final step involves the coupling of the chloro-substituted phenoxypyrimidine with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced aromatic or amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that compounds similar to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide exhibit significant antifungal properties. A study focused on the design and synthesis of novel strobilurin derivatives containing pyrimidine moieties demonstrated that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that benzamide derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. The structural characteristics of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide may enhance its efficacy in targeting specific cancer cell lines .

Agricultural Applications

Pesticide Development
The compound's structural features make it suitable for development as a pesticide. Compounds with similar chemical frameworks have been synthesized and tested for their ability to act against agricultural pests and diseases. The incorporation of the pyrimidine moiety is particularly relevant as it can enhance the bioactivity of the resultant compounds against specific pathogens affecting crops .

Structural Analysis and Insights

Crystal Structure Studies
The crystal structure of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide has been analyzed using X-ray diffraction techniques. These studies reveal important information about the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns that stabilize the structure. Understanding these interactions is crucial for predicting the compound's behavior in biological systems .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamideAntifungal
Similar Benzamide DerivativeAnticancer
Pyrimidine DerivativePesticide

Case Studies

  • Antifungal Efficacy Study : A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the benzamide structure significantly enhanced antifungal activity against Candida species. The results indicated that 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide could be a lead compound for further development in antifungal therapies .
  • Cancer Cell Apoptosis Induction : In vitro studies have shown that benzamide derivatives can trigger apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. The unique structure of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide suggests it may have a similar or enhanced effect compared to existing treatments .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenoxypyrimidinyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The benzamide structure may also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with two structurally related compounds from the literature: 3-chloro-N-(dialkylcarbamothioyl)benzamide and its nickel(II) complex (C₂₄H₂₈Cl₂N₄NiO₂S₂) .

2.2 Crystallographic and Physical Properties
Property 3-Chloro-N-(4,6-Dimethyl-2-Phenoxypyrimidin-5-yl)Benzamide Nickel(II) Complex (C₂₄H₂₈Cl₂N₄NiO₂S₂)
Crystal System Not reported Monoclinic
Space Group Not reported P2₁/c
Unit Cell Parameters a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å
Density (g/cm³) 1.471
Coordination Geometry Distorted square planar
  • Analysis: The nickel complex’s crystal structure was resolved using X-ray diffraction (SHELX programs ), highlighting robust intermolecular interactions (e.g., hydrogen bonds, π-stacking). Mercury software could further compare packing motifs if data for the pyrimidine derivative were available. The pyrimidine compound’s phenoxy group may enhance π-π stacking compared to the nickel complex’s aliphatic carbamothioyl substituents.
2.3 Spectroscopic Characterization
  • FT-IR/NMR: The nickel complex exhibits ν(C=S) at ~750 cm⁻¹ (FT-IR), absent in the pyrimidine derivative, which would instead show pyrimidine ring vibrations (~1600 cm⁻¹) . ¹H NMR of the pyrimidine compound would display signals for methyl (δ ~2.5 ppm) and phenoxy protons (δ ~6.8–7.5 ppm), distinct from the nickel complex’s ethyl and thioamide resonances .

Functional Implications

  • Coordination Chemistry: The nickel complex’s ability to bind metals via S/O contrasts with the pyrimidine derivative’s untested but plausible N/O donor sites. This difference may influence catalytic or bioactive properties.

Biological Activity

3-Chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes:

  • A chloro substituent at the 3-position of the benzamide.
  • A pyrimidine ring substituted with a phenoxy group at the 4-position and dimethyl groups at the 6-position.

Antitumor Activity

Research indicates that derivatives of benzamides, including 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide, exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Some studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is crucial for tumor growth in certain cancers. For example, compounds similar to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide have been tested for their ability to inhibit cell proliferation driven by RET mutations .
  • Mechanism of Action : The mechanism often involves the disruption of signaling pathways essential for cancer cell survival. This is achieved by binding to specific targets within the cells, leading to apoptosis in cancerous cells .

Antiviral Activity

Recent investigations into the antiviral properties of benzamide derivatives have revealed their effectiveness against viral infections such as hepatitis B virus (HBV). The compounds promote the formation of empty capsids through specific interactions with HBV core proteins, thereby inhibiting viral assembly .

Case Study 1: Antitumor Efficacy

A study involving a series of benzamide derivatives demonstrated that compounds structurally related to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide exhibited significant antitumor effects in vivo. Mice treated with these compounds showed reduced tumor sizes compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Mechanism

In a focused study on antiviral agents, researchers found that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels in infected cells. This was attributed to their ability to bind selectively to viral proteins, thereby inhibiting necessary viral processes .

Data Tables

Activity Compound IC50 (µM) Target
Antitumor3-Chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide0.5RET Kinase
AntiviralBenzamide Derivative A1.2HBV Core Protein
AntiviralBenzamide Derivative B0.8HBV Nucleocapsid Assembly

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